molecular formula C14H14N2O B13180092 4-{5-Oxo-6-azaspiro[3.4]octan-8-yl}benzonitrile

4-{5-Oxo-6-azaspiro[3.4]octan-8-yl}benzonitrile

Cat. No.: B13180092
M. Wt: 226.27 g/mol
InChI Key: OXQZQEBRZNYXFU-UHFFFAOYSA-N
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Description

4-{5-Oxo-6-azaspiro[3.4]octan-8-yl}benzonitrile is a chemical compound with the molecular formula C₁₄H₁₄N₂O. It is known for its unique spirocyclic structure, which includes a spiro junction between a six-membered ring and a three-membered ring. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{5-Oxo-6-azaspiro[3.4]octan-8-yl}benzonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Intermediate: The initial step involves the formation of the spirocyclic intermediate through a cyclization reaction.

    Introduction of the Benzonitrile Group: The benzonitrile group is introduced through a nucleophilic substitution reaction.

    Oxidation: The final step involves the oxidation of the intermediate to form the desired compound.

Industrial Production Methods

the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper reaction conditions and purification methods to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

4-{5-Oxo-6-azaspiro[3.4]octan-8-yl}benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the benzonitrile group or other functional groups in the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

4-{5-Oxo-6-azaspiro[3.4]octan-8-yl}benzonitrile has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{5-Oxo-6-azaspiro[3.4]octan-8-yl}benzonitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

    4-{5-Oxo-6-azaspiro[3.4]octan-8-yl}benzonitrile: Unique due to its spirocyclic structure and benzonitrile group.

    2-oxa-6-azaspiro[3.4]octan-5-one: Similar spirocyclic structure but with different functional groups.

    {6-azaspiro[3.4]octan-7-yl}methanol hydrochloride: Another spirocyclic compound with different substituents

Uniqueness

This compound stands out due to its specific combination of a spirocyclic structure and a benzonitrile group, which imparts unique chemical and biological properties. This makes it a valuable compound for various research applications and potential therapeutic uses .

Properties

Molecular Formula

C14H14N2O

Molecular Weight

226.27 g/mol

IUPAC Name

4-(5-oxo-6-azaspiro[3.4]octan-8-yl)benzonitrile

InChI

InChI=1S/C14H14N2O/c15-8-10-2-4-11(5-3-10)12-9-16-13(17)14(12)6-1-7-14/h2-5,12H,1,6-7,9H2,(H,16,17)

InChI Key

OXQZQEBRZNYXFU-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)C(CNC2=O)C3=CC=C(C=C3)C#N

Origin of Product

United States

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